molecular formula C17H17ClN6 B6443009 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640867-09-8

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No. B6443009
CAS RN: 2640867-09-8
M. Wt: 340.8 g/mol
InChI Key: FTYJYLGEXHCLIM-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine, also known as 4CPIP, is a synthetic compound belonging to the class of piperazine derivatives. It is a highly water-soluble compound with a wide range of potential applications. 4CPIP has been studied for its ability to act as an inhibitor of enzymes, as well as for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from performing its normal function. This inhibition can lead to a decrease in the activity of the enzyme, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to have an anti-inflammatory effect and has been studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a highly water-soluble compound, which makes it ideal for use in laboratory experiments. It is also relatively inexpensive to synthesize and can be easily stored at room temperature. However, the exact mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is not yet fully understood and there is still much research to be done in order to fully understand its effects.

Future Directions

There are a number of potential future directions for 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine research. These include further studies into its mechanism of action, its potential therapeutic applications, and its ability to act as an inhibitor of enzymes. Additionally, further research could be conducted into its ability to act as an anti-inflammatory agent and its potential use in the treatment of cancer. Finally, further research could be conducted into its potential use as a drug delivery system and its ability to target specific cells and tissues.

Synthesis Methods

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can be synthesized from piperazine and chlorobenzene derivatives. The synthesis process involves the reaction of piperazine with a chlorobenzene derivative in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is then followed by the addition of an imidazole derivative and the reaction is allowed to proceed to completion. The yield of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is typically around 95%.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has been studied for its ability to act as an inhibitor of enzymes, such as tyrosinase and acetylcholinesterase. It has also been studied for its potential therapeutic applications, such as the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and for its potential use in the treatment of cancer.

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6/c18-14-2-1-3-15(10-14)22-6-8-23(9-7-22)16-11-17(21-12-20-16)24-5-4-19-13-24/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYJYLGEXHCLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

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